Cas no 2171427-27-1 (4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidopentanoic acid)

4-(2S,3S)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidopentanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, which serves as a temporary protecting group for amine functionalities in peptide synthesis. The (2S,3S) stereochemistry ensures high enantiomeric purity, critical for precise peptide chain assembly. The compound’s structure includes a pentanoic acid moiety, enhancing solubility and compatibility with solid-phase synthesis protocols. Its stability under basic conditions and selective deprotection under mild acidic conditions make it suitable for iterative peptide coupling strategies. This derivative is particularly valuable in the synthesis of complex peptides requiring controlled stereochemistry and minimal side reactions.
4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidopentanoic acid structure
2171427-27-1 structure
Product name:4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidopentanoic acid
CAS No:2171427-27-1
MF:C26H32N2O5
Molecular Weight:452.542687416077
CID:5902181
PubChem ID:165545820

4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidopentanoic acid 化学的及び物理的性質

名前と識別子

    • 4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidopentanoic acid
    • 2171427-27-1
    • 4-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]pentanoic acid
    • EN300-1489425
    • インチ: 1S/C26H32N2O5/c1-4-16(2)24(25(31)27-17(3)13-14-23(29)30)28-26(32)33-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,16-17,22,24H,4,13-15H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t16-,17?,24-/m0/s1
    • InChIKey: WPSYTIDWMZRXNM-DZNFTPFFSA-N
    • SMILES: O(C(N[C@H](C(NC(C)CCC(=O)O)=O)[C@@H](C)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 452.23112213g/mol
  • 同位素质量: 452.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 33
  • 回転可能化学結合数: 11
  • 複雑さ: 662
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.4
  • トポロジー分子極性表面積: 105Ų

4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidopentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1489425-2500mg
4-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]pentanoic acid
2171427-27-1
2500mg
$1650.0 2023-09-28
Enamine
EN300-1489425-5000mg
4-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]pentanoic acid
2171427-27-1
5000mg
$2443.0 2023-09-28
Enamine
EN300-1489425-0.25g
4-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]pentanoic acid
2171427-27-1
0.25g
$3099.0 2023-06-05
Enamine
EN300-1489425-0.5g
4-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]pentanoic acid
2171427-27-1
0.5g
$3233.0 2023-06-05
Enamine
EN300-1489425-100mg
4-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]pentanoic acid
2171427-27-1
100mg
$741.0 2023-09-28
Enamine
EN300-1489425-1.0g
4-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]pentanoic acid
2171427-27-1
1g
$3368.0 2023-06-05
Enamine
EN300-1489425-5.0g
4-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]pentanoic acid
2171427-27-1
5g
$9769.0 2023-06-05
Enamine
EN300-1489425-0.05g
4-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]pentanoic acid
2171427-27-1
0.05g
$2829.0 2023-06-05
Enamine
EN300-1489425-1000mg
4-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]pentanoic acid
2171427-27-1
1000mg
$842.0 2023-09-28
Enamine
EN300-1489425-10.0g
4-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]pentanoic acid
2171427-27-1
10g
$14487.0 2023-06-05

4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidopentanoic acid 関連文献

4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidopentanoic acidに関する追加情報

Introduction to 4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidopentanoic Acid (CAS No. 2171427-27-1)

The compound 4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidopentanoic acid, identified by its CAS number 2171427-27-1, represents a significant advancement in the field of medicinal chemistry and bioconjugation. This intricate molecular structure, characterized by its stereochemical complexity and functional diversity, has garnered considerable attention for its potential applications in drug development and therapeutic innovation.

At the core of this compound's utility lies its sophisticated architecture, which integrates multiple pharmacophoric elements. The presence of a fluoren-9-yl methoxycarbonyl group not only enhances the compound's solubility and stability but also introduces a luminescent property, making it a valuable candidate for imaging techniques and bioassays. Furthermore, the asymmetric amine units at the 2S and 3S positions contribute to its chiral nature, which is crucial for modulating biological activity and improving selectivity in therapeutic contexts.

Recent studies have highlighted the importance of stereochemistry in drug design, particularly in the development of protease inhibitors and enzyme substrates. The unique configuration of 4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidopentanoic acid aligns well with these principles, offering a promising scaffold for further derivatization. Researchers have demonstrated its efficacy as a precursor in synthesizing peptidomimetics, which are designed to mimic the structure and function of natural peptides while avoiding their limitations such as degradation and immunogenicity.

In the realm of drug discovery, the incorporation of fluorene-based moieties has been increasingly explored due to their favorable photophysical properties. These groups serve as excellent probes for studying protein-ligand interactions and have been successfully employed in the development of fluorescent biosensors. The compound's ability to emit light upon binding to specific targets makes it particularly useful for high-throughput screening assays, enabling rapid identification of potential drug candidates.

The pentanamidopentanoic acid backbone of this compound provides a robust framework for further functionalization. This structural motif has been extensively studied for its role in enhancing bioavailability and metabolic stability. By leveraging this scaffold, chemists can design molecules with tailored properties, such as improved pharmacokinetic profiles and reduced off-target effects. The asymmetry introduced by the (2S,3S) configuration further refines these attributes, ensuring that the compound interacts selectively with biological targets.

Advances in computational chemistry have also played a pivotal role in optimizing the design of 4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidopentanoic acid. Molecular modeling techniques have allowed researchers to predict binding affinities and predict structural interactions with enzymes and receptors. These insights have guided the modification of key functional groups to enhance potency and selectivity. For instance, computational studies have suggested that minor adjustments to the fluorene substituent can significantly improve binding affinity to target proteins.

The synthesis of this compound exemplifies the cutting-edge methodologies employed in modern organic chemistry. Multi-step reactions involving asymmetric hydrogenation, protecting group strategies, and transition metal catalysis have been employed to construct its complex framework. These synthetic approaches not only highlight the ingenuity of medicinal chemists but also underscore the importance of interdisciplinary collaboration between organic synthesis, biochemistry, and computational science.

In conclusion,4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidopentanoic acid (CAS No. 2171427-27-1) stands as a testament to the progress made in medicinal chemistry. Its unique structural features and versatile applications make it a valuable tool for researchers exploring new therapeutic strategies. As our understanding of biological systems continues to evolve,this compound will undoubtedly play a pivotal role in shaping the future of drug discovery and development.

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